ancistrotanzanine B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

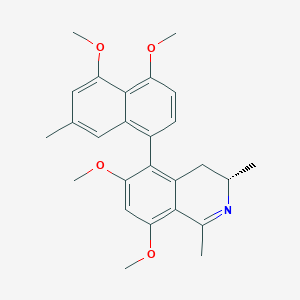

Ancistrotanzanine B is an isoquinoline alkaloid that is (3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline substituted by a 4,5-dimethoxy-7-methylnaphthalen-1-yl group at position 5. It is isolated from the leaves of Ancistrocladus tanzaniensis and exhibits antiplasmodial, antileishmanial and antitrypanocidal activities. It has a role as a metabolite, an antileishmanial agent, an antiplasmodial drug and a trypanocidal drug. It is an aromatic ether, an isoquinoline alkaloid, a methoxynaphthalene, a member of methylnaphthalenes, a biaryl and a member of isoquinolines.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Ancistrotanzanine B has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis, exhibiting potent inhibitory effects that suggest its potential as a lead compound for antileishmanial drug development .

2. Anticancer Activity

Research has shown that this compound exhibits anticancer properties through various mechanisms. For instance, it has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

3. Inhibition of Squalene Synthase

A computational study revealed that this compound binds effectively to the active site of squalene synthase (LdSQS), an enzyme implicated in the biosynthesis of sterols in parasites. The binding affinity of this compound was measured at -9.83 kcal/mol, indicating strong potential as a squalene synthase inhibitor . This property may be exploited in developing treatments for diseases like leishmaniasis and Chagas disease.

Therapeutic Potential

1. Drug Development

The promising biological activities of this compound position it as a valuable candidate for drug development. Its ability to inhibit key enzymes involved in pathogen metabolism and cancer cell proliferation makes it a target for further pharmacological studies aimed at creating new therapeutic agents.

2. Mechanistic Studies

Investigations into the mechanisms of action of this compound are ongoing. Understanding how this compound interacts with cellular pathways can provide insights into its therapeutic applications and help optimize its efficacy and safety profiles.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the critical steps for designing a reproducible synthesis protocol for ancistrotanzanine B?

Methodological Answer:

-

Experimental Design: Begin with a literature review to identify existing synthetic routes for structurally related alkaloids. Use this to draft a tentative protocol, specifying reagents, catalysts, and reaction conditions (e.g., temperature, pH). Validate each step using control experiments (e.g., spiking intermediates with standards) to confirm reaction progress .

-

Reproducibility: Document all procedural details (e.g., solvent purity, equipment calibration) in a lab notebook, adhering to guidelines for clarity and organization . For novel steps, include validation via spectral data (NMR, MS) and chromatographic purity checks (HPLC) .

-

Example Table:

Step Parameter Validation Method Cyclization Temperature (80°C) TLC monitoring at 0, 2, 4 hr Purification Column chromatography Purity assessed via HPLC (≥95%)

Q. How can researchers ensure the structural identity and purity of this compound post-synthesis?

Methodological Answer:

- Characterization: Combine spectroscopic techniques (e.g., 1D/2D NMR for stereochemical assignment, HRMS for molecular formula) with chromatographic methods (HPLC-DAD for purity). Cross-validate results against published data for related compounds .

- Purity Criteria: Establish acceptance thresholds (e.g., ≥98% purity via HPLC). For novel derivatives, use elemental analysis to confirm stoichiometry .

- Contamination Checks: Include negative controls (e.g., reaction without substrate) to rule out artifacts .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across different assays?

Methodological Answer:

- Data Analysis Framework:

- Hypothesis Testing: Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in HeLa cells vs. lack of activity in MCF-7 cells may stem from differential receptor expression .

- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

- Mechanistic Follow-Up: Use knock-out models (e.g., CRISPR for suspected targets) to isolate variables .

- Documentation: Transparently report discrepancies in publications, with recommendations for standardized assay protocols .

Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing side products?

Methodological Answer:

-

Process Optimization:

- DOE (Design of Experiments): Vary parameters (e.g., catalyst loading, solvent polarity) systematically using a factorial design. Analyze via response surface methodology (RSM) to identify optimal conditions .

- In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to detect intermediates in real time .

-

Side Product Mitigation: Use scavenger resins or gradient elution in purification to remove byproducts .

-

Case Study Table:

Parameter Baseline Yield Optimized Yield Key Adjustment Catalyst (mol%) 45% 72% Increased from 5% to 10% Reaction Time 12 hr 8 hr Real-time FTIR monitoring

Q. How can interdisciplinary approaches resolve conflicting hypotheses about this compound’s mechanism of action?

Methodological Answer:

- Integrated Workflow:

- Computational Modeling: Perform molecular docking to predict target binding sites. Validate via mutagenesis studies .

- Omics Integration: Use transcriptomics/proteomics to identify pathway perturbations. Cross-reference with phenotypic screening data .

- Collaborative Validation: Partner with labs specializing in orthogonal techniques (e.g., SPR for binding affinity, in vivo models for efficacy) .

- Ethical Reporting: Disclose limitations (e.g., model organism relevance) and adhere to open-data standards for reproducibility .

Q. What methodologies ensure robust reproducibility when scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Scale-Up Protocol:

- Parameter Matching: Maintain geometric similarity (e.g., stirrer speed, heating rate) between lab-scale and pilot reactors .

- Quality Control: Implement batch-wise purity checks and stability testing (e.g., under varying pH/temperature) .

- Documentation: Publish detailed supplementary materials, including raw spectral data and step-by-step troubleshooting logs .

Key Takeaways for Researchers:

Properties

Molecular Formula |

C26H29NO4 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C26H29NO4/c1-14-10-18-17(8-9-20(28-4)26(18)21(11-14)29-5)25-19-12-15(2)27-16(3)24(19)22(30-6)13-23(25)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1 |

InChI Key |

MIMNIDIHOQDTFD-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |

Synonyms |

ancistroealaine A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.